molecular formula C8H7Br3O3 B14011840 3,4,5-Tribromo-2,6-dimethoxyphenol CAS No. 2539-27-7

3,4,5-Tribromo-2,6-dimethoxyphenol

Cat. No.: B14011840
CAS No.: 2539-27-7
M. Wt: 390.85 g/mol
InChI Key: CEJKHROJXSNGKC-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2,6-dimethoxyphenol is a brominated phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of three bromine atoms and two methoxy groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Tribromo-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are involved in metabolic pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Comparison with Similar Compounds

3,4,5-Tribromo-2,6-dimethoxyphenol can be compared with other brominated phenolic compounds, such as:

  • 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
  • 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
  • Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether

These compounds share similar bromination patterns but differ in the presence of additional functional groups or substituents. The unique combination of bromine atoms and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

2539-27-7

Molecular Formula

C8H7Br3O3

Molecular Weight

390.85 g/mol

IUPAC Name

3,4,5-tribromo-2,6-dimethoxyphenol

InChI

InChI=1S/C8H7Br3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3

InChI Key

CEJKHROJXSNGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)Br)OC)O

Origin of Product

United States

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